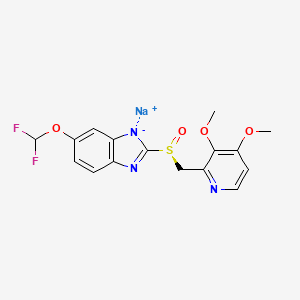

(S)-(-)-Pantoprazole Sodium Salt

描述

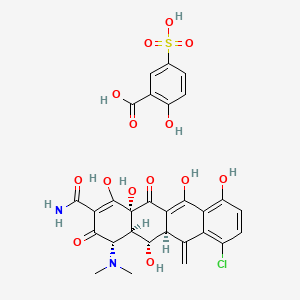

“Sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide” is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

作用机制

Target of Action

L-Pantoprazole sodium, a proton pump inhibitor (PPI), primarily targets the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production.

Mode of Action

L-Pantoprazole sodium exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Biochemical Pathways

The primary biochemical pathway affected by L-Pantoprazole sodium is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, L-Pantoprazole sodium suppresses the production of gastric acid, thereby reducing the acidity of the stomach .

Pharmacokinetics

L-Pantoprazole sodium is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It has a total serum clearance of 0.1 l/h/kg, a serum elimination half-life of about 1.1 hours, and an apparent volume of distribution of 0.15 l/kg . It is extensively metabolized in the liver, primarily by CYP2C19 and CYP3A4 .

Result of Action

The primary result of L-Pantoprazole sodium’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, promoting the healing of tissue damage caused by gastric acid, such as erosive esophagitis . It also provides gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .

Action Environment

The action of L-Pantoprazole sodium is influenced by the acidic environment of the stomach. Proton pump inhibitors like L-Pantoprazole sodium are weak bases that accumulate in the acidic space of the parietal cell before being converted to active sulfenamide derivatives . The acidic environment of the stomach canaliculi is necessary for the conversion of L-Pantoprazole sodium to its active form .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “(S)-(-)-Pantoprazole Sodium Salt” typically involves multiple steps, including:

Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

Introduction of the difluoromethoxy group: This step may involve the use of difluoromethylating agents under specific conditions.

Attachment of the pyridine moiety: This can be done through a nucleophilic substitution reaction.

Formation of the sodium salt: The final step involves the neutralization of the compound with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: Potential therapeutic agent for the treatment of various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

相似化合物的比较

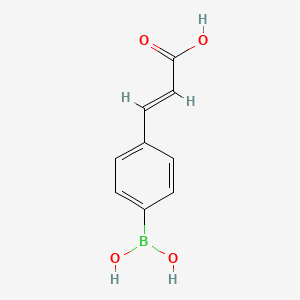

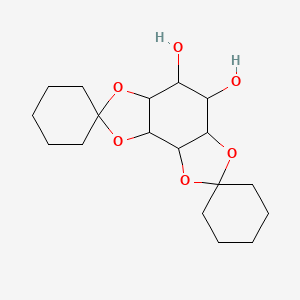

Similar Compounds

Benzimidazole derivatives: Known for their diverse biological activities.

Difluoromethoxy compounds: Often used in medicinal chemistry for their unique properties.

Sulfinyl compounds: Known for their role in various chemical reactions.

Uniqueness

“Sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide” is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in other compounds.

属性

IUPAC Name |

sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWDKZIIWCEDEE-SNYZSRNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160488-53-9 | |

| Record name | Pantoprazole sodium, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160488539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PANTOPRAZOLE SODIUM, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NJC1A1H4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is the quality of L-pantoprazole sodium ensured during manufacturing?

A1: Quality control of L-pantoprazole sodium involves various measures. One study [] highlights the use of High-Performance Liquid Chromatography (HPLC) to determine the content of L-pantoprazole sodium and identify any related substances that may impact its purity and efficacy. Additionally, stability studies are conducted under accelerated storage conditions to ensure the drug's long-term stability. []

Q2: What is the significance of the chiral nature of L-pantoprazole sodium?

A2: L-pantoprazole sodium is the S-enantiomer of pantoprazole. A study [] demonstrates the use of chiral stationary phase HPLC for separating the enantiomers of pantoprazole sodium and specifically determining the content of the D-enantiomer. This enantiomeric separation is crucial for quality control as different enantiomers can exhibit different pharmacological activities and safety profiles.

Q3: What is the role of excipients in the formulation of L-pantoprazole sodium for injection?

A3: Excipients play a crucial role in the formulation of L-pantoprazole sodium for injection. Research [] shows that mannitol is used as a lyophilization aid, ensuring the drug product can be freeze-dried and reconstituted successfully. Disodium edetate acts as a chelating agent, preventing metal ion-catalyzed degradation and improving the stability of the formulation.

Q4: Are there specific analytical techniques for detecting L-pantoprazole sodium and its potential impurities?

A4: Yes, researchers utilize highly sensitive techniques like HPLC to quantify L-pantoprazole sodium and detect impurities. [] This method employs a chiral column, allowing for the separation and detection of both L-pantoprazole and its potential enantiomeric impurity, D-pantoprazole, in pharmaceutical preparations. This ensures the purity and quality of the drug product.

Q5: What is a unique characteristic of the L-pantoprazole sodium 2.5-hydrate crystal form?

A5: The research highlights a specific crystalline hydrate form of L-pantoprazole sodium, the 2.5-hydrate, characterized by its X-ray diffraction pattern. [] This particular form demonstrates good stability and a longer shelf-life compared to other forms, making it advantageous for pharmaceutical formulation and storage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxiranemethanol,alpha-methyl-3-(1-methylethyl)-,acetate,[2S-[2alpha(S*),3bta]]-(9CI)](/img/new.no-structure.jpg)

![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B1146524.png)